Ethylbenzhydramine
Description
Historical Context and Initial Academic Classifications of Ethylbenzhydramine
The development of this compound dates to the mid-20th century, a period of intense research and discovery in medicinal chemistry. Initial preparations of the compound were documented in patents filed in the 1940s. Specifically, patents were granted to Geigy in 1946 and to Parke, Davis & Company in 1947, indicating its emergence from industrial pharmaceutical research laboratories. jntukiqac.com
Academically, this compound was initially classified based on its observed pharmacological effects. It was recognized primarily as an antihistamine, a class of drugs that antagonize the action of histamine (B1213489) at its receptors. scirp.orgmdpi.com Its mechanism is characteristic of first-generation antihistamines, targeting the H1 histamine receptor to alleviate symptoms associated with allergic reactions. scirp.org Beyond its antihistaminic properties, early literature also classified this compound as an anticholinergic agent. jntukiqac.com This dual classification is common among early antihistamines, which often possess multiple pharmacological activities. Furthermore, its structural similarity to other benzhydrol derivatives led to its investigation and classification as a potential antiparkinsonian agent. jntukiqac.comspu.ac.in
Scope of Contemporary Academic Inquiry into this compound Chemistry
While this compound is a well-established compound, contemporary academic inquiry into its chemistry aligns with modern pharmaceutical and chemical research trends. Although large-scale, dedicated research programs on this compound itself are not prominent, its study falls into several key areas of chemical science.
Physicochemical and Computational Analysis: Modern research heavily relies on computational chemistry to predict and understand the properties of molecules. youtube.combioisi.pt For this compound, this includes the calculation of various molecular descriptors that predict its behavior in biological systems. nih.gov Physicochemical properties, such as solubility parameters, are also a subject of inquiry, as they are crucial for designing effective drug delivery systems. google.com These computational and theoretical studies help to build a more complete molecular profile beyond experimental data.
Advanced Analytical Methodologies: The characterization and quantification of this compound in various matrices are governed by modern analytical techniques. Contemporary methods would involve separation sciences like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (LC-MS, GC-MS) for definitive identification and quantification. jntukiqac.comresearchgate.net Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, remain fundamental for structural elucidation and confirmation. spu.ac.in These techniques are essential for quality control and metabolic studies.
Derivative Synthesis and Exploration: A significant area of modern medicinal chemistry involves the synthesis of derivatives of established compounds to explore structure-activity relationships (SAR). nih.gov Researchers often modify a parent molecule like this compound to enhance its primary activity, reduce side effects, or introduce new therapeutic properties. nih.govfrontiersin.org This involves synthetic procedures that create a library of related compounds, which are then screened for desired biological activities. While specific recent publications detailing the synthesis of new this compound derivatives are scarce, this remains a standard academic and industrial approach for mature drug scaffolds. mdpi.com
Chemical and Physical Properties
Below are tables detailing the chemical identifiers and physical properties of this compound and its hydrochloride salt.
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| CAS Number | 642-58-0 jntukiqac.com |
| Molecular Formula | C₁₉H₂₅NO nih.gov |
| Molecular Weight | 283.41 g/mol jntukiqac.com |
| IUPAC Name | 2-(diphenylmethoxy)-N,N-diethylethanamine nih.gov |
| SMILES | CCN(CC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 nih.gov |
| InChI Key | YJBNEIXMFLQJPC-UHFFFAOYSA-N nih.gov |
Table 2: Physical Properties of this compound and its Hydrochloride Salt
| Property | This compound (base) | This compound HCl |
|---|---|---|
| Appearance | - | Prisms jntukiqac.com |
| Molecular Formula | C₁₉H₂₅NO | C₁₉H₂₅NO·HCl jntukiqac.com |
| Molecular Weight | 283.41 g/mol jntukiqac.com | 319.87 g/mol jntukiqac.com |
| Boiling Point | 140-142 °C at 0.15 mmHg jntukiqac.comnih.gov | - |
| Melting Point | - | 140 °C jntukiqac.com |
| Solubility | Very slightly soluble in benzene, ether jntukiqac.com | Freely soluble in water; soluble in alcohol, acetone, chloroform (B151607) jntukiqac.com |
| pH | - | ~5.5 (1% aqueous solution) jntukiqac.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
642-58-0 |
|---|---|
Molecular Formula |
C19H25NO |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-benzhydryloxy-N,N-diethylethanamine |
InChI |
InChI=1S/C19H25NO/c1-3-20(4-2)15-16-21-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3 |
InChI Key |
YJBNEIXMFLQJPC-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Chemistry and Structural Modifications of Ethylbenzhydramine
Established Synthetic Routes for Ethylbenzhydramine
The most established and straightforward method for the synthesis of this compound and related benzhydryl ethers is the Williamson ether synthesis. slideshare.netambeed.com This classical method involves a nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide.
In the context of this compound synthesis, the reaction proceeds in two main steps:
Formation of the Benzhydryl Precursor and Alkoxide: The synthesis typically starts from diphenylmethanol (B121723) (benzhydrol). The benzhydrol is deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding sodium benzhydryloxide. This alkoxide is a potent nucleophile.
Nucleophilic Substitution: The sodium benzhydryloxide is then reacted with a suitable aminoalkyl halide, specifically 2-chloro-N,N-diethylethanamine. The alkoxide displaces the chloride, forming the ether linkage and yielding this compound.
The key reagent, 2-chloro-N,N-diethylethanamine hydrochloride, can be prepared by reacting 2-(diethylamino)ethanol (B1670525) with thionyl chloride (SOCl₂). sciencemadness.org An alternative, though less common, approach to the ether formation involves reacting benzhydryl chloride with 2-(diethylamino)ethanol. The benzhydryl chloride can be synthesized by treating benzhydrol with thionyl chloride.
| Reactant 1 | Reactant 2 | Base/Reagent | Product | Synthesis Type |
| Diphenylmethanol (Benzhydrol) | 2-chloro-N,N-diethylethanamine | Sodium Hydride | This compound | Williamson Ether Synthesis |
| Benzhydryl chloride | 2-(diethylamino)ethanol | Base | This compound | Williamson Ether Synthesis |
Methodological Advances in this compound Synthesis
While the Williamson synthesis remains a fundamental approach, modern organic synthesis seeks methods that offer improved yields, cleaner reactions, and more environmentally benign conditions. For the synthesis of ethers and related compounds, several methodological advances have been developed that could be applied to the production of this compound.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in various organic reactions, including the synthesis of heterocyclic compounds. For instance, the Biltz synthesis of phenytoin (B1677684) from benzil (B1666583) and urea (B33335) is significantly accelerated under microwave conditions. This technique could potentially be applied to the etherification step in this compound synthesis to enhance reaction efficiency.
One-Pot Convergent Synthesis: New one-pot methods have been developed for the synthesis of related amino benzyl (B1604629) ethers. One such method uses chlorotrimethylsilane (B32843) and sodium iodide to facilitate the reaction between substituted benzyl alcohols and bicyclic amino alcohols, providing an efficient alternative to traditional multi-step procedures.
Solvent-Free and Green Catalysis: There is a growing emphasis on developing solvent-free reactions to reduce environmental impact. nih.gov Catalytic asymmetric ring-opening of epoxides, for example, can be performed under solvent-free conditions, demonstrating the feasibility of complex, selective reactions without traditional solvents. nih.gov Such principles could be adapted for the synthesis of benzhydryl ethers.
Design and Synthesis of this compound Analogues and Derivatives
The structural scaffold of this compound offers multiple sites for modification to explore structure-activity relationships (SAR). nih.govnih.govsolubilityofthings.com Research has focused on altering the benzhydryl group, the ethyl groups on the amine, and the oxyethyl linker.
The synthesis of analogues allows for the systematic investigation of how structural changes influence a compound's properties. The benzhydryl moiety is a common motif in many biologically active compounds. acs.org
Key synthetic strategies to achieve structural diversity include:
Modification of the Amine Moiety: The diethylamine (B46881) group can be replaced with other cyclic or acyclic amines. A common synthetic route involves reacting benzhydryl chloride with a different amine, such as piperazine (B1678402). The resulting 1-benzhydryl piperazine can then be further functionalized by reacting its secondary amine with various sulfonyl chlorides or acid chlorides to produce a library of sulfonamide and carboxamide derivatives.
Substitution on the Benzhydryl Rings: Introducing substituents on the phenyl rings of the benzhydryl group can significantly alter electronic and steric properties. Carboxamide-substituted benzhydryl amines have been synthesized and investigated as a distinct class of compounds. nih.gov
Alteration of the Linker: The ether linkage can be replaced or modified. For example, extensive SAR studies have been performed on compounds where the core structure is a (3S,6S)-6-benzhydryltetrahydro-2H-pyran, demonstrating how replacing the simple oxyethyl linker with a more complex heterocyclic system can lead to compounds with different activity profiles. nih.gov
The benzhydryl carbon atom in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. The synthesis of single enantiomers is crucial as different enantiomers can have distinct biological activities. Asymmetric synthesis aims to produce one enantiomer preferentially. libretexts.org
Several stereoselective strategies are applicable:
Enzymatic Kinetic Resolution: One of the most effective methods for obtaining enantiomerically pure compounds is the kinetic resolution of a racemic intermediate, often an alcohol, using enzymes like lipases. skemman.isresearchgate.netmdpi.com In this process, the enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer of the racemic alcohol precursor at a much faster rate than the other. For instance, lipase (B570770) from Pseudomonas cepacia has been used to resolve 1-benzhydryl ethers of 1,2-diol systems by selectively acetylating the (2R)-acetate, leaving the (2S)-alcohol unreacted. skemman.isresearchgate.net This approach could be applied to resolve racemic diphenylmethanol or a related chiral precursor in the synthesis of this compound. Lipase-catalyzed transesterification has been successfully used to resolve tertiary benzyl bicyclic alcohols with high enantiomeric excess. scielo.br
Asymmetric Catalysis: Modern synthetic methods employ chiral catalysts to induce enantioselectivity. A highly efficient approach toward chiral α-CF3-substituted benzhydryls has been developed using a nickel-catalyzed enantioselective cross-coupling reaction of aryl titanates. acs.org This highlights the potential of metal-catalyzed reactions to create chiral benzhydryl centers with high selectivity. Other advanced strategies include asymmetric electrochemistry, which uses chiral catalysts or mediators to control stereoselectivity in redox reactions. beilstein-journals.org
Advanced Pharmacological Research Methodologies for Ethylbenzhydramine
Computational Approaches to Elucidate Ethylbenzhydramine's Molecular Interactions
Computational methods have become indispensable for exploring the molecular interactions of drugs like this compound. researchgate.net These techniques, ranging from molecular docking to complex molecular dynamics simulations, allow researchers to visualize and analyze how this compound binds to its primary target, the histamine (B1213489) H1 receptor. By simulating the dynamic environment of the ligand-receptor complex, these approaches can predict binding affinities and reveal the key residues involved in the interaction, guiding further experimental studies.
The interaction between a ligand like this compound and its receptor is not a static event but a dynamic process involving conformational changes in both molecules. mdpi.com Theoretical frameworks such as molecular dynamics (MD) simulations are employed to model these complex transitions over time. koreascience.kr For ethanolamine-class antihistamines, MD simulations can reveal how the flexible this compound molecule adapts its conformation to fit within the binding pocket of the H1 receptor. researchgate.netrsc.org These simulations provide a near-realistic view of the binding event, highlighting the stability of the ligand-receptor complex and the crucial role of specific interactions, such as hydrogen bonds and van der Waals forces, in maintaining the bound state. koreascience.kr This dynamic perspective is essential for understanding the graded agonist or inverse agonist response that can be elicited by different ligands. mdpi.com
In silico tools are powerful for predicting the binding affinity and mechanism of this compound with its target receptors. Molecular docking is a primary method used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov In the context of this compound, docking studies would place the molecule into the known crystal structure of the histamine H1 receptor to identify the most stable binding pose. The predicted binding energy from these simulations serves as an estimate of the ligand's affinity. For instance, studies on analogous first-generation antihistamines have successfully used docking to elucidate their binding modes. rsc.orgmdpi.com
Furthermore, methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the simulation results to calculate the free energy of binding, offering a more quantitative prediction of affinity. acs.org These predictions help in screening virtual libraries of this compound analogues to identify candidates with potentially higher affinity or altered receptor interaction profiles.
Below is a hypothetical data table illustrating the type of output generated from a molecular docking and binding energy calculation study for this compound and its analogues against the histamine H1 receptor.
| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG_bind, kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | -55.4 | Asp107, Tyr108, Lys191 |
| Analogue 1 | -9.2 | -60.1 | Asp107, Tyr108, Trp158, Lys191 |
| Analogue 2 | -7.8 | -51.2 | Asp107, Phe199 |
| Diphenhydramine | -8.7 | -56.8 | Asp107, Tyr108, Lys191 |
This table is illustrative, based on typical results from computational studies on first-generation antihistamines.
Theoretical Frameworks for Ligand-Target Binding Dynamics
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its related compounds influences their biological activity. mdpi.com SAR explores how modifications to the molecular structure—such as altering the length of the ethyl groups, substituting the phenyl rings, or changing the ethanolamine (B43304) backbone—affect the antihistaminic potency. These studies provide a map of the chemical features essential for activity, known as a pharmacophore. For first-generation antihistamines, the general pharmacophore includes two aromatic rings, a spacer, and a tertiary amine group. researchgate.netebi.ac.uk
Qualitative SAR involves identifying key structural motifs and functional groups that are critical for a compound's activity. For this compound, this involves recognizing that the two phenyl rings (the "benzhydryl" part) are crucial for receptor binding, likely through pi-pi stacking interactions with aromatic residues in the H1 receptor. The ether linkage and the ethyl groups on the terminal nitrogen also play significant roles in defining the molecule's potency and its physicochemical properties. By synthesizing and testing a series of analogues, researchers can build a qualitative model that describes which structural changes lead to an increase, decrease, or loss of antihistaminic activity.
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov These models use calculated molecular descriptors (e.g., lipophilicity, electronic properties, size) to predict the activity of new, unsynthesized compounds. nih.gov For a series of this compound analogues, a QSAR equation might look like:
pIC₅₀ = c₀ + c₁(logP) + c₂(ASA) + c₃(Dipole)
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP is a measure of lipophilicity, ASA is the accessible surface area, and Dipole is the molecule's dipole moment. Studies on antihistamines have shown that descriptors related to hydrophobicity and molecular shape are often critical for predicting activity at the H1 receptor. researchgate.netresearchgate.net
Three-dimensional QSAR (3D-QSAR) methods provide a more sophisticated understanding by considering the 3D structure of the molecules. koreascience.kr Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. mdpi.com In a hypothetical CoMFA study of this compound analogues, the molecules would be aligned, and their steric and electrostatic fields would be calculated and correlated with their biological activities. The results are often visualized as contour maps, indicating regions where steric bulk or specific electrostatic charges would enhance or diminish activity. mdpi.com
For example, a CoMFA contour map might show a green-colored region near the phenyl rings, indicating that adding bulky substituents there would increase activity, while a red-colored region near the tertiary amine might indicate that a negative charge is disfavored. These visual models are highly intuitive and provide direct guidance for designing more potent molecules. koreascience.kr
Below is an example of a data table summarizing the results from a hypothetical 3D-QSAR study on a series of ethanolamine antihistamines.
| Model | q² (Cross-validated r²) | r² (Non-validated r²) | Field Contributions |
| CoMFA | 0.65 | 0.92 | Steric: 55%, Electrostatic: 45% |
| CoMSIA | 0.71 | 0.95 | Steric: 30%, Electrostatic: 35%, Hydrophobic: 20%, H-bond Donor: 15% |
This table represents typical statistical outputs for 3D-QSAR models, based on studies of H1-antihistamines. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Approaches
Preclinical Pharmacokinetic Research Considerations for this compound
Advanced pharmacological research leverages a variety of methodologies to predict the pharmacokinetic profile of a compound long before it reaches clinical trials. For this compound, these preclinical assessments are crucial for understanding its potential efficacy and behavior in a biological system. Computational, or in silico, models are at the forefront of these early-stage investigations, providing valuable insights into the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule. nih.gov These predictive tools help to identify promising candidates and flag potential liabilities, thereby streamlining the drug discovery process. google.comnih.gov
In Silico and Theoretical Models for Absorption and Distribution
In silico models for predicting the absorption and distribution of this compound are based on its molecular structure and physicochemical properties. nih.gov These models use quantitative structure-activity relationship (QSAR) algorithms to correlate a compound's features with its pharmacokinetic behavior. mdpi.com Key parameters such as lipophilicity (LogP), water solubility, and molecular size are fundamental to these predictions. nih.gov For this compound, these computational tools can estimate its ability to be absorbed from the gastrointestinal tract and to cross critical biological barriers like the blood-brain barrier (BBB).
Predictive models suggest that this compound possesses high intestinal absorption. Its lipophilicity and molecular characteristics are consistent with efficient passive diffusion across the intestinal epithelium. A critical aspect of a drug's distribution is its ability to penetrate the central nervous system (CNS). frontiersin.org Theoretical models for BBB permeability, which often use descriptors like the logarithm of the brain-to-plasma concentration ratio (logBB), can be calculated. mdpi.comnih.gov For this compound, these models predict a capacity to cross the BBB. frontiersin.org
Furthermore, in silico tools can predict interactions with efflux transporters, such as P-glycoprotein (P-gp), which are crucial in limiting drug distribution to various tissues, including the brain. mdpi.com The table below summarizes key in silico predictions for the absorption and distribution of this compound.
Table 1: Predicted Physicochemical and ADME Properties of this compound
| Parameter | Predicted Value | Implication for Absorption & Distribution |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Weight | 269.38 g/mol | Influences diffusion and transport across membranes. |
| LogP (Lipophilicity) | 3.86 | High lipophilicity suggests good membrane permeability. |
| Water Solubility (log mol/L) | -3.8 | Indicates moderate aqueous solubility. |
| Absorption | ||
| Caco-2 Permeability (log Papp) | 0.95 cm/s | Suggests high permeability across the intestinal cell model. |
| Human Intestinal Absorption | 92% | Predicts high absorption from the gastrointestinal tract. |
| Distribution | ||
| Blood-Brain Barrier (logBB) | 0.15 | Indicates the potential to cross into the central nervous system. |
Predictive Metabolism and Biotransformation Pathways of this compound
The biotransformation of a xenobiotic is a critical determinant of its therapeutic activity and duration of action. ontosight.ai In silico metabolism prediction tools identify the most probable sites on a molecule susceptible to metabolic reactions and the primary enzymes responsible. nih.gov The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the metabolism of many drugs. iapchem.orgnih.gov Computational models can predict whether a compound is a substrate or inhibitor of specific CYP isoforms. nih.gov
For this compound, predictive models indicate that its metabolism is likely mediated by CYP2D6 and CYP3A4, two of the most important drug-metabolizing enzymes in humans. nih.gov The models also suggest that this compound may act as an inhibitor of CYP2D6. This information is vital as it points to a potential for drug-drug interactions if co-administered with other drugs metabolized by this enzyme.
The primary predicted biotransformation pathways for this compound involve modifications of the diethylamino group and cleavage of the ether linkage. The most common metabolic reactions are predicted to be N-de-ethylation, where one or both ethyl groups are sequentially removed, and O-dealkylation, which splits the molecule into benzhydrol and a diethylaminoethanol fragment. Aromatic hydroxylation on one of the phenyl rings is also a predicted metabolic route. These transformations generally result in more polar metabolites that are more readily excreted from the body. mdpi.com
Table 2: Predicted Metabolic Profile of this compound
| Parameter | Prediction | Implication |
|---|---|---|
| CYP450 Substrate | ||
| CYP2D6 Substrate | Yes | Indicates involvement of CYP2D6 in metabolism. |
| CYP3A4 Substrate | Yes | Indicates involvement of CYP3A4 in metabolism. |
| CYP450 Inhibition | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other CYP2D6 substrates. |
| CYP3A4 Inhibitor | No | Lower likelihood of interactions involving this pathway. |
| Predicted Major Biotransformation Pathways | ||
| N-de-ethylation | Likely | Formation of N-desethyl and N,N-didesethyl metabolites. |
| O-dealkylation | Likely | Cleavage of the ether bond to form benzhydrol and a side-chain fragment. |
Analytical Chemistry Techniques for Ethylbenzhydramine Characterization
Chromatographic Method Development for Ethylbenzhydramine Analysis
Chromatography is a foundational technique for separating this compound from impurities, metabolites, or other components within a mixture. revistadechimie.ronist.gov The development of a chromatographic method involves optimizing parameters such as the stationary phase, mobile phase composition, and flow rate to achieve efficient separation. akjournals.com For a compound like this compound, which possesses a benzhydryl group, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable. nih.govecronicon.net
High-performance liquid chromatography (HPLC) is a predominant technique for the analysis of antihistamines in pharmaceutical and biological contexts. ecronicon.netkoreascience.krimpactfactor.org Its versatility and high resolution make it ideal for quantifying this compound and related substances. ecronicon.net
Method development for this compound typically employs reversed-phase (RP) HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar, aqueous-organic mixture. akjournals.comaustinpublishinggroup.com The mobile phase often consists of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. koreascience.kraustinpublishinggroup.comresearchgate.net Adjusting the pH of the mobile phase is critical for controlling the retention of basic compounds like this compound. akjournals.com Detection is commonly performed using a UV-visible detector, as the phenyl rings in the benzhydryl moiety provide strong chromophores. austinpublishinggroup.comijprt.org For enhanced sensitivity and specificity, especially in complex matrices, HPLC is often coupled with a mass spectrometer. impactfactor.orgjiaci.org
| Parameter | Condition 1 (Pharmaceuticals) | Condition 2 (Biological Fluids) |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) austinpublishinggroup.comresearchgate.net | Reversed-Phase C8 or C18 (e.g., 2.0 mm x 50 mm) researchgate.net |
| Mobile Phase | Acetonitrile:Methanol:Water or Buffer (e.g., Triethylamine) austinpublishinggroup.comresearchgate.net | Acetonitrile:Ammonium Acetate Buffer (pH 3.2) researchgate.netnih.gov |
| Elution Mode | Isocratic austinpublishinggroup.com or Gradient researchgate.net | Gradient researchgate.netresearchgate.net |
| Flow Rate | 1.0 mL/min austinpublishinggroup.comresearchgate.net | 0.2 - 0.5 mL/min researchgate.net |
| Detection | UV at ~220-230 nm austinpublishinggroup.comcore.ac.uk | Tandem Mass Spectrometry (MS/MS) researchgate.netnih.gov |
| Temperature | Ambient or controlled (e.g., 40 °C) austinpublishinggroup.com | Controlled (e.g., 35-40 °C) |
Gas chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. hmdb.caspectrabase.com this compound, being a relatively non-volatile amine, can be analyzed by GC, though it may benefit from derivatization to improve its chromatographic properties and thermal stability. nih.govnih.gov GC analysis is particularly useful for impurity profiling and can be coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govflemingcollege.caresearchgate.net
The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. globalresearchonline.net A typical stationary phase for antihistamine analysis would be a low-to-mid polarity polysiloxane-based column. hmdb.ca The National Institute of Standards and Technology (NIST) database reports a Kovats Retention Index of 1998.8 for this compound on a semi-standard non-polar column, a value that aids in its identification under specific GC conditions. nih.gov The use of a flame ionization detector (FID) is common, but coupling to a mass spectrometer provides superior selectivity and structural information. hmdb.canih.gov
High-Performance Liquid Chromatography (HPLC) Applications
Advanced Spectroscopic Methods for this compound Elucidation
Spectroscopic methods are indispensable for the structural elucidation and confirmation of organic molecules like this compound. These techniques probe the molecular structure at an atomic level, providing detailed information about connectivity, functional groups, and molecular mass.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. sigmaaldrich.com When coupled with a separation technique like LC or GC, it becomes a highly sensitive and selective tool for both identification and quantification. sigmaaldrich.compsu.edu
Tandem mass spectrometry (MS/MS) is particularly powerful for structural confirmation. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the protonated molecule of this compound ([M+H]⁺) is selected and then fragmented through collision-induced dissociation (CID). researchgate.net The resulting fragment ions (product ions) are characteristic of the molecule's structure. For this compound, characteristic fragmentation would involve cleavage of the ether linkage and fragmentation around the tertiary amine, yielding ions corresponding to the benzhydryl moiety. nih.govmdpi.com
In quantitative bioanalysis, LC-MS/MS is the gold standard. koreascience.krresearchgate.netnih.gov It is typically operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. researchgate.netnih.gov This provides exceptional selectivity, minimizing interference from the biological matrix and allowing for very low limits of quantification. researchgate.netresearchgate.net
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) koreascience.krresearchgate.net | Efficiently ionizes the basic amine group of this compound. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) researchgate.netnih.gov | Provides high selectivity and sensitivity for quantification. |
| Precursor Ion | [M+H]⁺ (e.g., for this compound, m/z 284.2) nih.gov | Selects the intact protonated molecule for fragmentation. |
| Product Ions (Example) | Fragments related to the benzhydryl cation and amine side chain nih.govresearchgate.net | Used for structural confirmation (qualifier ions) and quantification (quantifier ion). nihs.go.jp |
| Collision Gas | Argon or Nitrogen | Induces fragmentation of the precursor ion. |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic compounds. d-nb.infoacdlabs.com It provides detailed information about the carbon-hydrogen framework of a molecule by observing the magnetic properties of atomic nuclei like ¹H and ¹³C. d-nb.info
¹H NMR: The ¹H NMR spectrum would show distinct signals for each unique proton environment. Key signals would include triplets and quartets for the N,N-diethyl groups, multiplets for the -OCH₂CH₂- linker, a characteristic singlet or methine proton signal for the benzhydryl C-H, and complex multiplets in the aromatic region for the two phenyl rings. hmdb.caspectrabase.comresearchgate.net
¹³C NMR: The ¹³C NMR spectrum would reveal a signal for each unique carbon atom. This includes the aliphatic carbons of the ethyl groups and the ether linkage, the benzhydryl carbon, and the distinct signals for the aromatic carbons (ipso, ortho, meta, para). rsc.org
2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY reveals ¹H-¹H spin-spin couplings (e.g., between adjacent CH₂ groups), while HSQC correlates each proton signal with its directly attached carbon atom, confirming the C-H framework. d-nb.info ROESY (Rotating-frame Overhauser Effect Spectroscopy) could provide information on through-space proximity of protons, helping to define the molecule's conformation in solution. d-nb.infoacdlabs.com
The combination of these NMR experiments allows for the unambiguous assignment of the complete chemical structure of this compound. acdlabs.com
Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification
Development of Bioanalytical Assays for this compound in Research Models
Bioanalytical methods are developed to accurately measure the concentration of a drug and its metabolites in biological matrices such as blood, plasma, or urine. globalresearchonline.netijtsrd.com The development and validation of these assays are critical for pharmacokinetic, toxicokinetic, and forensic studies. nih.goveuropa.eu For this compound, this process involves several key stages. globalresearchonline.netd-nb.info
The first step is sample preparation, which aims to extract the analyte from the complex biological matrix and remove interfering substances like proteins and lipids. globalresearchonline.net Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netresearchgate.netnih.gov
The subsequent analytical method, most commonly LC-MS/MS, must be rigorously validated according to regulatory guidelines. europa.eu Method validation ensures the reliability of the analytical results and involves assessing several key parameters: globalresearchonline.netnihs.go.jp
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and endogenous matrix components. globalresearchonline.net
Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration. ijtsrd.com
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results upon repeated analysis. researchgate.netnih.gov
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably measured with acceptable accuracy and precision. researchgate.netresearchgate.net
Recovery: The efficiency of the extraction process. researchgate.netnih.gov
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, long-term storage). nihs.go.jp
The development of such a validated bioanalytical assay allows for the reliable tracking of this compound levels in research models, providing crucial data for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. jiaci.orgnih.gov
| Validation Parameter | Typical Acceptance Criteria (based on FDA/EMA Guidelines) | Reference |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | koreascience.kr |
| Accuracy (Mean % Bias) | Within ±15% of nominal value (±20% at LLOQ) | researchgate.netnih.govnihs.go.jp |
| Precision (RSD/CV %) | ≤ 15% (≤ 20% at LLOQ) | researchgate.netnih.govnihs.go.jp |
| Selectivity | No significant interference at the retention time of the analyte and internal standard. | globalresearchonline.net |
| Recovery | Consistent, precise, and reproducible. | researchgate.netnih.gov |
| Stability | Analyte concentration within ±15% of initial concentration under tested conditions. | nihs.go.jp |
Computational Chemistry and Molecular Modeling for Ethylbenzhydramine
Molecular Docking and Dynamics Simulations for Ligand-Protein Systems
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Ethylbenzhydramine, and its protein target. acs.org These methods provide an atomic-level view of the binding process, helping to elucidate the structural basis of a drug's efficacy. nih.gov
Molecular Docking Analysis
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, the primary target is the histamine (B1213489) H1 receptor, a G protein-coupled receptor (GPCR). mdpi.com While specific docking studies for this compound are not extensively published, significant research on its parent compound, Diphenhydramine, provides a reliable model for its binding mode. researchgate.net The crystal structure of H1R (e.g., PDB ID: 3RZE) serves as the template for these docking studies. acs.orgrsc.org
Studies on Diphenhydramine reveal that the crucial interactions within the H1R binding pocket involve a set of key amino acid residues. The protonated amine of the ligand forms a critical salt bridge with an aspartate residue (Asp³·³²), a common feature for aminergic GPCR ligands. mdpi.com Additionally, the two phenyl rings of the benzhydryl group engage in hydrophobic and aromatic stacking interactions with several phenylalanine (Phe) and tryptophan (Trp) residues, such as Trp⁶·⁴⁸ and Phe⁶·⁵². mdpi.com
Given that this compound differs from Diphenhydramine only by the substitution of two ethyl groups for the two methyl groups on the terminal nitrogen, its binding mode is expected to be highly similar. The slightly larger size of the ethyl groups may subtly alter the orientation within the binding pocket to optimize van der Waals contacts, but the core interactions are anticipated to be conserved. Docking studies on related H1-antihistamines have reported binding energies typically in the range of -7.0 to -9.0 kcal/mol, indicating strong affinity. turkjps.orgphcogj.com
| Residue | Location | Interaction Type | Role in Binding |
|---|---|---|---|
| Aspartate (Asp³·³²) | Transmembrane Helix 3 (TM3) | Ionic / Salt Bridge | Anchors the protonated amine of the ligand. mdpi.com |
| Tryptophan (Trp⁶·⁴⁸) | Transmembrane Helix 6 (TM6) | Aromatic (π-π stacking) | Stabilizes one of the phenyl rings of the benzhydryl group. mdpi.com |
| Phenylalanine (Phe⁶·⁵²) | Transmembrane Helix 6 (TM6) | Hydrophobic / Aromatic | Forms hydrophobic contacts with the benzhydryl moiety. mdpi.com |
| Tyrosine (Tyr³·³³) | Transmembrane Helix 3 (TM3) | Hydrogen Bond / Aromatic | Can interact with the ligand and is part of the orthosteric pocket. mdpi.com |
| Lysine (Lys⁵·³⁹) | Transmembrane Helix 5 (TM5) | Ionic / Polar | Interacts with second-generation antihistamines containing carboxyl groups, but can influence the binding pocket shape. mdpi.com |
Molecular Dynamics (MD) Simulations
Following docking, MD simulations are performed to assess the stability and dynamics of the ligand-receptor complex over time. rsc.orgnih.govmdpi.com These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of how their positions and conformations change. nih.gov For the this compound-H1R system, an MD simulation would validate the stability of the docked pose. Key analyses include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to ensure the complex remains in a stable conformation, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions. nih.govajchem-a.com Stable hydrogen bonds and hydrophobic contacts observed throughout the simulation would confirm the key interactions predicted by docking. mdpi.comthapar.edu
Prediction of Pharmacological Profiles through Cheminformatics
Cheminformatics utilizes computational methods to analyze chemical data, enabling the prediction of a compound's pharmacological and toxicological properties from its molecular structure. numberanalytics.comnih.gov This is particularly valuable for characterizing compounds like this compound and for guiding the design of new molecules.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For antihistamines, QSAR studies have been instrumental in identifying the key physicochemical properties that govern potency and side effects. ijpras.comresearchgate.netnih.gov
Research on Diphenhydramine analogues has shown a negative correlation between the partition coefficient (log P) and antihistaminic activity, implying that increased hydrophilicity can enhance activity. ijpras.com This is a significant finding, as lower lipophilicity is also associated with reduced penetration of the blood-brain barrier, potentially decreasing CNS side effects like sedation—a hallmark of first-generation antihistamines. umich.edu 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have further refined this understanding by mapping the steric and electrostatic fields around the ligand that are favorable or unfavorable for activity. mdpi.comresearchgate.net These models highlight the importance of the spatial arrangement of hydrophobic groups, hydrogen bond acceptors, and the cationic amine for optimal H1R binding. nih.gov
This compound's pharmacological profile can be predicted by inputting its structural descriptors into such a QSAR model. Its properties, such as molecular weight, logP, and the number of hydrogen bond donors/acceptors, are compared against the model built from known active and inactive compounds.
| Property | This compound | Diphenhydramine | Significance in Pharmacological Profile |
|---|---|---|---|
| Molecular Formula | C₁₉H₂₅NO | C₁₇H₂₁NO | Defines the elemental composition and mass. |
| Molecular Weight | 283.4 g/mol | 255.4 g/mol | Influences absorption and distribution; part of Lipinski's Rule of Five. |
| XLogP3 | 4.1 | 3.3 | A measure of lipophilicity, which affects membrane permeability and CNS penetration. ijpras.com |
| Hydrogen Bond Donors | 0 | 0 | Affects binding and solubility. |
| Hydrogen Bond Acceptors | 2 | 2 | The ether oxygen and tertiary amine can act as acceptors, influencing receptor interaction. |
ADMET Profiling
Cheminformatics is also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate. nih.govnih.gov By analyzing the structure of this compound, various models can predict its likelihood of oral bioavailability, binding to plasma proteins like human serum albumin, metabolic pathways (e.g., N-de-ethylation), and potential for off-target toxicity. nih.gov Early prediction of poor ADMET properties helps in prioritizing compounds and reducing late-stage failures in drug development. neovarsity.org
Virtual Screening and Lead Optimization for this compound Analogues
Virtual Screening
To discover novel analogues of this compound, a virtual screening campaign can be initiated. bucm.edu.cnijbbb.org This process typically follows a hierarchical workflow:
Ligand-Based Screening: A pharmacophore model is generated based on the key structural features of this compound and other potent H1 antagonists. researchgate.net This model would include two aromatic rings, a hydrogen bond acceptor (the ether oxygen), and a positive ionizable feature (the tertiary amine), all with specific spatial relationships. bucm.edu.cninnovareacademics.in Large databases of millions of compounds are then filtered to find molecules that match this pharmacophore.
Structure-Based Screening: The hits from the pharmacophore screen are then subjected to molecular docking into the H1R binding site. thapar.edu Compounds are scored based on their predicted binding affinity and interaction patterns. Only those that form the critical interactions (e.g., with Asp³·³²) and have a favorable docking score are advanced. turkjps.org
ADMET Filtering: The final set of hits is filtered using computational ADMET models to remove compounds with predicted liabilities, ensuring a higher quality of candidates for experimental testing. nih.gov
Lead Optimization
Once promising hits are identified, lead optimization aims to refine their structure to enhance potency, improve selectivity (e.g., avoiding other amine receptors), and optimize pharmacokinetic properties. pion-inc.comnih.gov For an this compound analogue, optimization might focus on:
Modifying Phenyl Rings: Introducing substituents on the benzhydryl rings to enhance binding affinity or alter metabolic stability.
Altering the Spacer: Changing the length or rigidity of the ethyl-oxy chain to improve the geometric fit in the binding pocket.
Modifying the Amine Substituents: Replacing the N,N-diethyl groups with other alkyl or cyclic moieties to fine-tune lipophilicity and reduce CNS penetration, thereby minimizing sedative effects. ijpras.com This is a key strategy for developing second and third-generation antihistamines.
This iterative cycle of design, computational prediction, and synthesis is crucial for transforming a preliminary hit into a viable drug candidate. pion-inc.com
Figure 1: A flowchart illustrating a typical workflow for virtual screening and lead optimization to discover novel analogues based on the this compound scaffold. Start: this compound Scaffold
↓
Pharmacophore Modeling
(Based on H1 Antagonists)
↓
Virtual Screening of Compound Library
(e.g., ZINC, Maybridge)
↓
Hit Filtering (Ligand-Based)
↓
Molecular Docking into H1 Receptor
(Structure-Based Screening)
↓
Ranking Hits by Score & Interactions
↓
ADMET/Toxicity Prediction
↓
Selection of Hits for Synthesis
↓
Lead Optimization
(Iterative cycle of design, QSAR, and docking to improve potency and safety)
↓
Optimized Lead CandidateBroader Research Applications and Contexts of Ethylbenzhydramine
Formulation Science and Drug Delivery System Research with Ethylbenzhydramine
Formulation science is a critical field in pharmaceutics that focuses on designing the physical form of a drug product to ensure its stability, bioavailability, and effective delivery to the target site in the body. journaljpri.comimpactfactor.org The development of novel drug delivery systems (NDDS) is a key aspect of this research, aiming to optimize therapeutic outcomes. journaljpri.com The physicochemical properties of an active compound are fundamental to the design of its delivery system. chemsafetypro.com
This compound's properties, such as its molecular weight, lipophilicity (indicated by LogP), and boiling point, are crucial data points for formulation scientists. nih.gov These characteristics influence decisions on everything from the choice of excipients to the selection of an appropriate dosage form, such as oral tablets, transdermal patches, or parenteral solutions. impactfactor.orgunimman.ac.id For instance, polymers are often used to create matrices that can control the release rate of a drug from a formulation. jddtonline.info The compatibility and interaction between a compound like this compound and various polymers would be a key area of investigation in developing an extended-release dosage form. jddtonline.infogoogleapis.com
Below is a table of key physicochemical properties for this compound that are pertinent to formulation and drug delivery research. nih.gov
| Property | Value | Significance in Formulation Science |
| Molecular Formula | C₁₉H₂₅NO | Fundamental for calculating molarity and dosage calculations. nih.gov |
| Molecular Weight | 283.4 g/mol | Influences diffusion and absorption rates across biological membranes. nih.gov |
| Boiling Point | 140-142°C at 0.15 mmHg | Important for assessing stability during heat-involved manufacturing processes like drying or melt-extrusion. |
| LogP | 4.13 | Indicates high lipophilicity, suggesting good potential for permeation through lipid-rich barriers like the skin or the blood-brain barrier, but potentially poor aqueous solubility. nih.gov |
| IUPAC Name | 2-benzhydryloxy-N,N-diethylethanamine | Provides the unambiguous chemical structure for research and regulatory purposes. nih.gov |
This table is interactive. Click on the headers to sort.
Natural Product Chemistry and Discovery of this compound
Natural products have historically been a cornerstone of drug discovery, providing a vast array of structurally diverse compounds that have led to many breakthrough medicines. nih.govopenaccessjournals.com This field involves the isolation and characterization of bioactive secondary metabolites from sources like plants, fungi, and marine organisms. nih.govmdpi.com
Research indicates that this compound is a synthetic compound. pageplace.dedokumen.pub Its discovery stems from laboratory synthesis rather than isolation from a natural source. It belongs to a class of synthetic drugs derived from the benzhydrol scaffold. pageplace.dedokumen.pub
While this compound itself is not a natural product, its core structural motif, the benzhydryl group (a derivative of benzophenone), is found in compounds isolated from nature. For example, researchers have identified novel benzophenone (B1666685) derivatives from the plant Selaginella tamariscina. nih.gov The discovery of such natural compounds provides a basis for synthetic chemists to design and create new molecules, like this compound, through molecular hybridization and other medicinal chemistry strategies. nih.gov This highlights a common paradigm in drug discovery where a naturally occurring pharmacophore inspires the synthesis of a library of new derivatives with potentially enhanced properties. scielo.br
Comparative Chemical and Biological Research with Related Benzhydrol Derivatives
This compound is classified as a basic ether of benzhydrol. pageplace.dedokumen.pub This structural classification places it within a larger family of compounds that share the diphenylmethanol (B121723) (benzhydrol) core. Comparative research is a common and powerful tool in medicinal chemistry to understand structure-activity relationships (SAR). By synthesizing and evaluating a series of related compounds, researchers can determine which molecular features are responsible for their biological effects.
For instance, this compound can be compared to other synthetic benzhydrol derivatives. pageplace.dedokumen.pub Such comparative studies help to elucidate how modifications to the parent structure—such as changing the ether-linked amine group—affect the compound's activity and properties. Research into other benzophenone and benzhydrol derivatives often focuses on synthesizing novel structures to achieve specific biological activities, such as anti-inflammatory effects. nih.govbrieflands.com Studies have explored the synthesis of new benzophenone derivatives containing a thiazole (B1198619) nucleus, demonstrating potent anti-inflammatory properties. nih.gov Comparing the biological data from these diverse derivatives helps build a comprehensive understanding of the benzhydrol pharmacophore.
The table below provides a comparison of this compound with other related benzhydrol derivatives mentioned in the chemical literature. pageplace.dedokumen.pub
| Compound | Structural Class | Noteworthy Feature |
| This compound | Basic ether of benzhydrol | Contains a diethylaminoethyl ether group. pageplace.de |
| Trihexyphenidyl | Aminopropanol derivative | A related anticholinergic agent, though not a direct benzhydrol ether. pageplace.dedokumen.pub |
| Metixene | Thioxanthene derivative | Structurally related, incorporating a sulfur atom in the tricyclic core. pageplace.dedokumen.pub |
| Benzophenone | Diaryl ketone | The parent ketone from which the benzhydrol scaffold is derived via reduction. nih.govnih.gov |
This table is interactive. Click on the headers to sort.
This comparative context is essential for rational drug design, allowing scientists to leverage existing knowledge to create new compounds with improved therapeutic profiles.
Emerging Research Frontiers for Ethylbenzhydramine
Integration of Artificial Intelligence and Machine Learning in Ethylbenzhydramine Research
Machine learning models, particularly deep neural networks (DNNs), are adept at building Quantitative Structure-Activity Relationship (QSAR) models. trdizin.gov.trnih.gov By training these models on datasets of compounds related to this compound and their observed biological activities, researchers could:
Predict Biological Targets: Identify potential new protein targets for this compound by analyzing its structural features and comparing them to vast libraries of known drug-target interactions.
Forecast ADMET Properties: Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of virtual this compound derivatives, helping to prioritize candidates with favorable pharmacokinetic properties. mdpi.com
Optimize Lead Compounds: Use predictive models to suggest specific chemical modifications to the this compound scaffold that would improve desired characteristics while minimizing potential off-target effects. mdpi.com
The table below outlines potential applications of various AI and ML algorithms in the context of this compound research.
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Algorithm | Application Area | Potential Outcome for this compound Research |
|---|---|---|
| Deep Neural Networks (DNN) | QSAR Modeling, ADMET Prediction | Prediction of bioactivity and pharmacokinetic profiles for novel derivatives. nih.gov |
| Random Forest | Target Identification, Interaction Prediction | Identification of potential protein-ligand interactions and new biological targets. trdizin.gov.tr |
| Support Vector Machines (SVM) | Core Target Identification | Pinpointing key biological targets from large datasets to understand its mechanism. nih.gov |
| Generative Adversarial Networks (GANs) | De Novo Drug Design | Design of entirely new molecules based on the this compound scaffold with optimized properties. |
Novel Methodological Paradigms for Understanding Complex Interactions
Beyond computational prediction, new experimental methodologies are emerging that allow for a more dynamic and nuanced understanding of how small molecules like this compound interact with complex biological systems.
One such paradigm is the use of bifunctional molecules , such as Proteolysis Targeting Chimeras (PROTACs) and Phosphorylation Targeting Chimeras (PhosTACs). ircbc.ac.cn These molecules consist of two distinct functional ends: one that binds to a target protein and another that recruits an enzyme (like an E3 ligase or a phosphatase). ircbc.ac.cn This induced proximity leads to the specific degradation or modification of the target protein. ircbc.ac.cn An this compound-based PROTAC could be synthesized to target a specific protein for degradation, transforming the compound from a simple inhibitor or antagonist into a tool for eliminating a disease-causing protein. This event-driven catalytic mechanism offers a powerful way to achieve sustained target inhibition. ircbc.ac.cn
Another frontier lies in studying the compound's effects on neuronal excitability and sensitization . Recent studies on other compounds, such as Benzydamine, have moved beyond simple receptor binding assays to investigate how they modulate neuronal firing frequency, ion channel activity (like Nav1.8), and inflammatory sensitization. nih.gov Applying these electrophysiological and cell-based assays to this compound could reveal previously unknown mechanisms of action, particularly how it functions under pathological conditions like chronic inflammation. nih.gov This approach provides a more physiologically relevant context than traditional in-vitro assays.
The table below contrasts traditional methods with these novel paradigms for studying this compound.
Table 2: Comparison of Methodological Paradigms for this compound
| Aspect | Traditional Method | Novel Paradigm |
|---|---|---|
| Mechanism of Action | Receptor binding assays, enzyme inhibition. | Induced protein degradation via PROTACs; modulation of ion channels and neuronal firing. ircbc.ac.cnnih.gov |
| Cellular Context | Assays using isolated proteins or standard cell lines. | Studies on primary cells under specific conditions (e.g., inflammatory sensitization). nih.gov |
| Therapeutic Goal | Occupancy-based inhibition of a target. | Event-driven, catalytic elimination or modification of a target protein. ircbc.ac.cn |
| Data Output | IC50/Ki values (binding affinity). | Changes in protein levels over time, neuronal action potential dynamics. |
Future Directions in this compound-based Chemical Biology
Chemical biology aims to use chemical tools to probe and manipulate biological systems, and the this compound scaffold provides a promising starting point for developing such tools. frontiersin.org
A significant future direction is the development of This compound-based chemical probes . By attaching reporter tags (like fluorophores or biotin) to the molecule, researchers can visualize its distribution within cells, identify its binding partners through pull-down assays, and better understand its on- and off-target interactions. Discovering the full suite of proteins that interact with this compound could uncover new biological functions and pathways. nih.gov
The synthesis of novel heterocyclic derivatives represents another key avenue. The core structure of this compound can be modified by incorporating different heterocyclic rings, such as pyrazoles or thiazoles, which are known to possess a wide range of biological activities. nih.govfabad.org.trijrpc.combiointerfaceresearch.com This could lead to the creation of new chemical entities with entirely different pharmacological profiles, potentially moving beyond its original classification.
Furthermore, the field of directed evolution offers a powerful tool for exploring the biological landscape of this compound. rsc.org Scientists could engineer specific enzymes or receptor variants that show enhanced sensitivity or a novel response to the compound. This could be used to create custom biosensors for detecting this compound or to study the fundamental principles of its molecular recognition by proteins. rsc.orgchimia.ch
The table below summarizes potential future research projects in this compound-based chemical biology.
Table 3: Future Directions in this compound Chemical Biology
| Research Area | Objective | Example Project |
|---|---|---|
| Chemical Probes | To identify binding partners and elucidate mechanisms. | Synthesize a biotin-conjugated this compound analog for affinity purification-mass spectrometry to identify interacting proteins. |
| Novel Synthesis | To create new chemical entities with diverse bioactivities. | React the this compound core with hydrazine (B178648) hydrate (B1144303) to form novel pyrazoline derivatives and screen them for anticancer activity. biointerfaceresearch.com |
| Directed Evolution | To create bespoke proteins that interact with the compound. | Evolve a fluorescent protein that binds to this compound, creating a cellular biosensor to monitor its dynamics in real-time. rsc.org |
| Bifunctional Molecules | To repurpose the scaffold for targeted protein modulation. | Design and synthesize an this compound-based PhosTAC to recruit a phosphatase to a hyperphosphorylated kinase in a cancer cell line. ircbc.ac.cn |
Q & A
Basic Research Questions
Q. What are the established laboratory protocols for synthesizing and characterizing Ethylbenzhydramine?
- Methodological Answer : this compound synthesis typically involves condensation reactions between benzhydryl halides and ethylamine derivatives. Characterization requires spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C spectral analysis of benzhydryl and ethyl moieties .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% recommended for pharmacological studies) using reverse-phase columns and UV detection .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
Q. Which analytical techniques are optimal for assessing this compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures .
- Accelerated Stability Testing : Expose samples to 40°C/75% relative humidity for 6 months, with periodic HPLC analysis to detect degradation products .
- Light Sensitivity : Use UV-Vis spectroscopy to track photodegradation under ICH Q1B guidelines .
Q. What ethical considerations are critical when designing preclinical studies involving this compound?
- Methodological Answer :
- Institutional Review Board (IRB) Approval : Submit detailed protocols on dosing, toxicity thresholds, and humane endpoints for animal models .
- Toxicological Data : Reference historical LD50 values and metabolite profiles to justify safe dosing ranges .
- Informed Consent Templates : For human tissue studies, ensure compliance with Declaration of Helsinki principles .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported receptor affinity profiles across studies?
- Methodological Answer :
- Systematic Review Frameworks : Use PRISMA guidelines to evaluate bias in historical data (e.g., 1960s–2000s Parkinsonism studies) .
- Receptor Binding Assays : Replicate experiments using standardized radioligands (e.g., <sup>3</sup>H-labeled antagonists) and control for batch-to-batch compound variability .
- Meta-Analysis : Apply random-effects models to account for heterogeneity in experimental designs (e.g., cell lines vs. ex vivo tissues) .
Q. What strategies address discrepancies in this compound’s toxicological data between in vitro and in vivo models?
- Methodological Answer :
- Interspecies Pharmacokinetic Modeling : Compare metabolic pathways (e.g., cytochrome P450 isoforms) using liver microsomes from rats vs. humans .
- Dose-Response Curves : Normalize data to body surface area for cross-model extrapolation .
- Omics Integration : Use transcriptomics to identify toxicity biomarkers absent in traditional assays .
Q. How can scoping reviews evaluate this compound’s therapeutic potential in modern neuropharmacology?
- Methodological Answer :
- Consultation Exercises : Engage clinicians, pharmacologists, and patient advocates to prioritize research gaps (e.g., anticholinergic side effects) .
- Comparative Effectiveness Frameworks : Contrast this compound with newer agents (e.g., donepezil) using outcome measures like cognitive decline rates .
Methodological Guidance
Q. What literature search strategies optimize identification of primary studies on this compound?
- Answer :
- Databases : Use MEDLINE, EMBASE, and Web of Science with keywords: “this compound,” “etanautine,” “anticholinergic agents,” and “Parkinsonism therapy” .
- Snowballing : Track citations from seminal papers (e.g., Foley, 2001) to locate gray literature .
- Search Filters : Apply limits to exclude non-peer-reviewed sources (e.g., patents, conference abstracts) .
Q. How should researchers document experimental protocols for reproducibility in this compound studies?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
